molecular formula C8H8BrCl B169440 2-Bromo-5-chloro-1,3-dimethylbenzene CAS No. 103724-99-8

2-Bromo-5-chloro-1,3-dimethylbenzene

Cat. No.: B169440
CAS No.: 103724-99-8
M. Wt: 219.5 g/mol
InChI Key: CFMPIQSLDJXNPD-UHFFFAOYSA-N
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Preparation Methods

2-Bromo-5-chloro-1,3-dimethylbenzene can be synthesized through the substitution of bromobenzene. The specific preparation method involves the reaction of bromobenzene with a methylating agent in the presence of chlorine gas, leading to the methylation of bromobenzene, followed by bromination of the chlorine atom . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-Bromo-5-chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents like chlorine and iodine, as well as various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1,3-dimethylbenzene involves its participation in electrophilic aromatic substitution reactions. In these reactions, the compound forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions, such as nucleophilic attack or proton transfer, to yield the final substituted product .

Comparison with Similar Compounds

2-Bromo-5-chloro-1,3-dimethylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-bromo-5-chloro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMPIQSLDJXNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415941
Record name 2-bromo-5-chloro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103724-99-8
Record name 2-bromo-5-chloro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-chloro-1,3-dimethylbenzene
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Synthesis routes and methods

Procedure details

To an initial charge of 65 ml of 48% aqueous HBr are added, in portions, 15.56 g [0.1 mol] of 4-chloro-2,6-dimethylaniline. The resulting thick suspension is stirred at 80° C. for 15 minutes. It is then cooled to −10° C., and a solution of 8 g [0.116 mol] of NaNO2 in 35 ml of water is added dropwise within approx. 40 minutes at such a rate that the temperature does not exceed −5° C. 80 mg of sulphamic acid are added. Then the suspension of the diazonium salt cooled to −10° C. is metered within about 25 minutes into a solution, heated to 80° C., of 28.6 g [0.103 mol] of FeSO4×7H20 in 65 ml of 62% aqueous HBr. The reaction mixture is then stirred at 80° C. for another 1 hour, allowed to cool to room temperature and admixed with 125 ml of water, the phases are separated and the aqueous phase is extracted three times with 50 ml each time of methylene chloride. The combined organic phases are washed twice with 25 ml each time of water, dried and concentrated under reduced pressure. This gives 17.2 g of an oil which, according to GC, contains 95.6% 4-chloro-2,6-dimethylbromobenzene (75% of theory).
Quantity
15.56 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
FeSO4
Quantity
28.6 g
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Six
Name
Quantity
125 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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